Desmethylnortriptyline Hydrochloride is a significant metabolite of nortriptyline, which itself is a tricyclic antidepressant derived from amitriptyline. This compound plays a vital role in pharmacology, particularly in the treatment of major depressive disorders. Desmethylnortriptyline is recognized for its therapeutic effects and potential side effects, making it an important subject of study in clinical and pharmaceutical research.
Desmethylnortriptyline is primarily produced as a metabolic byproduct of nortriptyline, which is extensively used in clinical settings. Nortriptyline is metabolized through various enzymatic pathways, particularly those involving cytochrome P450 enzymes, leading to the formation of desmethylnortriptyline and other metabolites. The compound can also be synthesized in laboratory settings for research purposes.
Chemically, desmethylnortriptyline falls under the category of tricyclic antidepressants (TCAs). It exhibits properties similar to its parent compounds, nortriptyline and amitriptyline, and is classified based on its structure and pharmacological activity.
Desmethylnortriptyline can be synthesized through several methods, primarily focusing on the demethylation processes that convert nortriptyline into its desmethylated form. Key methods include:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process and confirm the identity of desmethylnortriptyline.
Desmethylnortriptyline has a complex molecular structure characteristic of tricyclic antidepressants. Its chemical formula is , with a molecular weight of approximately 264.36 g/mol.
Desmethylnortriptyline participates in various chemical reactions primarily related to its pharmacological activity:
The metabolic pathways are crucial for understanding both the therapeutic effects and potential side effects associated with desmethylnortriptyline. Its interaction with cytochrome P450 enzymes highlights the importance of genetic polymorphisms in drug metabolism.
Desmethylnortriptyline functions primarily as a reuptake inhibitor for norepinephrine and serotonin neurotransmitters.
Research indicates that desmethylnortriptyline's affinity for norepinephrine transporters contributes significantly to its pharmacological profile.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to analyze its physical and chemical properties comprehensively.
Desmethylnortriptyline has several scientific uses:
The biotransformation of tricyclic antidepressants involves sequential primary (phase I) and secondary (phase II) metabolic pathways that progressively modify the parent drug structure:
Primary Metabolism (Phase I): This initial functionalization phase introduces or exposes polar groups through oxidative, reductive, or hydrolytic reactions. For tertiary amine TCAs like amitriptyline, N-demethylation constitutes the principal primary metabolic pathway. This reaction generates the active metabolite nortriptyline via cytochrome P450 enzymes, predominantly CYP2C19. Subsequent N-demethylation of nortriptyline then yields desmethylnortriptyline as a secondary amine metabolite. Concurrently, hydroxylation reactions at the 10-position of the tricyclic nucleus produce isomeric alcohols – predominantly (-)-(E)-10-hydroxynortriptyline – representing parallel primary metabolic routes [1] [4] [7].
Secondary Metabolism (Phase II): Conjugation reactions characterize this terminal metabolic phase, dramatically enhancing hydrophilicity for renal excretion. The phenolic hydroxyl groups of 10-hydroxylated metabolites undergo extensive glucuronidation via UDP-glucuronosyltransferases (UGTs), forming water-soluble glucuronide conjugates. While desmethylnortriptyline lacks direct conjugation sites, it serves as a metabolic precursor for hydroxylated derivatives that subsequently undergo glucuronidation. The quantitative significance of these pathways is evidenced by urinary recovery studies, where glucuronide conjugates account for >60% of amitriptyline-derived metabolites excreted within 72 hours post-administration [1] [4].
Table 1: Primary and Secondary Metabolic Pathways in Tricyclic Antidepressant Biotransformation
Metabolic Phase | Reaction Type | Enzyme Systems | Representative Metabolites | Functional Consequence |
---|---|---|---|---|
Primary (Phase I) | N-Demethylation | CYP2C19, CYP3A4 | Amitriptyline → Nortriptyline → Desmethylnortriptyline | Activation (nortriptyline); Further detoxification (desmethylnortriptyline) |
Primary (Phase I) | Aliphatic Hydroxylation | CYP2D6 | Nortriptyline → (-)-(E)-10-Hydroxynortriptyline | Pharmacological deactivation |
Secondary (Phase II) | Glucuronide Conjugation | UGT1A1, UGT1A3, UGT2B7 | 10-Hydroxynortriptyline glucuronide | Enhanced hydrophilicity and renal excretion |
Secondary (Phase II) | N-Glucuronidation | UGT1A4 | Quaternary ammonium glucuronides | Renal elimination pathway |
The metabolic hierarchy demonstrates that desmethylnortriptyline occupies an intermediate position in the metabolic cascade – serving both as an end-product of primary N-demethylation and as a potential substrate for further functionalization via hydroxylation. Crucially, unlike its precursor nortriptyline, desmethylnortriptyline exhibits significantly reduced neurotransmitter reuptake inhibition, diminishing its direct contribution to antidepressant efficacy while potentially influencing overall toxicity profiles [5] [7].
The cytochrome P450 superfamily orchestrates the oxidative metabolism of desmethylnortriptyline precursors through isoform-specific catalytic mechanisms:
CYP2C19-Mediated Demethylation: This polymorphic enzyme initiates the metabolic cascade by catalyzing the oxidative N-demethylation of amitriptyline to form nortriptyline. The reaction proceeds via carbon oxidation of the tertiary amine, generating an unstable carbinolamine intermediate that spontaneously decomposes to yield the secondary amine (nortriptyline) and formaldehyde. Genetic polymorphisms significantly impact this pathway, with CYP2C19 poor metabolizers exhibiting 2-3 fold higher amitriptyline plasma concentrations compared to extensive metabolizers when administered equivalent doses. Subsequent N-demethylation of nortriptyline to desmethylnortriptyline follows analogous mechanisms but proceeds at substantially slower rates [3] [7].
CYP2D6-Catalyzed Hydroxylation: While not directly responsible for desmethylnortriptyline formation, CYP2D6 governs the competing metabolic pathway through regio- and stereoselective hydroxylation at the alicyclic 10-position. This enzyme demonstrates remarkable catalytic precision, preferentially generating the (-)-(E)-10-hydroxynortriptyline diastereomer. The kinetic parameters reveal CYP2D6's dominance in nortriptyline clearance, with an intrinsic clearance (CL~int~) value of 32.5 μL/min/pmol CYP – significantly exceeding that of other CYP isoforms. Crucially, CYP2D6 genetic polymorphisms dramatically alter this pathway's efficiency. Ultrarapid metabolizers exhibit accelerated nortriptyline hydroxylation, potentially diminishing therapeutic efficacy, while poor metabolizers accumulate parent nortriptyline and experience enhanced conversion to desmethylnortriptyline via alternative pathways [3] [4] [7].
Table 2: Kinetic Parameters of Cytochrome P450 Isoforms in Nortriptyline Metabolism
CYP Isoform | Primary Reaction | K~m~ (μM) | V~max~ (pmol/min/pmol CYP) | CL~int~ (μL/min/pmol CYP) | Inhibition Constant (K~i~, μM) |
---|---|---|---|---|---|
CYP2D6 | 10-Hydroxylation | 13.5 | 0.44 | 32.5 | 1.2 (Quinidine) |
CYP2C19 | N-Demethylation | 38.2 | 0.28 | 7.3 | 8.6 (Fluvoxamine) |
CYP3A4 | N-Demethylation | 72.8 | 0.21 | 2.9 | 15.3 (Ketoconazole) |
CYP2C9 | 10-Hydroxylation | 89.4 | 0.09 | 1.0 | 22.1 (Sulfaphenazole) |
The interplay between demethylation and hydroxylation pathways creates complex concentration-dependent relationships between metabolites. When CYP2D6 activity is impaired (e.g., via genetic deficiency or pharmacological inhibition), nortriptyline N-demethylation to desmethylnortriptyline becomes proportionally more significant. Clinical pharmacogenetic studies demonstrate that CYP2D6 poor metabolizers exhibit 40-60% higher desmethylnortriptyline concentrations relative to extensive metabolizers when administered nortriptyline, reflecting altered metabolic flux redistribution [3] [4].
The stereochemical architecture of TCA metabolites profoundly influences their pharmacological behavior, with enzymatic transformations exhibiting remarkable stereoselectivity:
Chiral Center Generation: Hydroxylation at the 10-position of the nortriptyline molecule creates a new stereogenic center, producing four possible stereoisomers: the E and Z geometric isomers, each existing as enantiomeric pairs. Human metabolism demonstrates pronounced stereoselectivity, with CYP2D6 preferentially catalyzing formation of the (-)-(E)-10-hydroxynortriptyline diastereomer. This preference exceeds 90:10 in vivo, reflecting the enzyme's strict spatial constraints within its active site. The reaction proceeds via hydrogen abstraction from the 10-position followed by oxygen rebound in a specific orientation relative to the molecular plane. This stereochemical preference remains consistent whether hydroxylation occurs directly on nortriptyline or on desmethylnortriptyline, though the latter occurs at substantially reduced rates [2] [4].
Diastereomer-Specific Disposition: The configurational differences between diastereomers translate to distinct pharmacokinetic behaviors and receptor interaction profiles. The (-)-(E)-diastereomer demonstrates significantly faster formation clearance (approximately 4-fold higher than its (+)-(E)-counterpart) and more extensive glucuronidation. Furthermore, the (-)-(E)-10-hydroxynortriptyline exhibits negligible binding affinity for monoamine transporters (K~i~ > 10,000 nM for serotonin transporter), while the minor (Z)-isomers retain weak transporter affinity (K~i~ ≈ 1,500-2,000 nM). Crucially, oxidative metabolism back to the parent ketone (10-oxonortriptyline) occurs preferentially with the (+)-(E)-isomer, demonstrating stereoselective reversibility in the metabolic pathway [4].
Table 3: Stereochemical Properties and Pharmacological Parameters of Nortriptyline Metabolites
Metabolite | Relative Abundance (%) | CL~formation~ (mL/min) | SERT K~i~ (nM) | NET K~i~ (nM) | Glucuronidation Rate (nmol/min/mg) |
---|---|---|---|---|---|
(-)-(E)-10-Hydroxynortriptyline | 85-92 | 38.7 ± 5.2 | >10,000 | >10,000 | 1.82 ± 0.31 |
(+)-(E)-10-Hydroxynortriptyline | 3-6 | 9.6 ± 1.8 | >10,000 | >10,000 | 0.94 ± 0.17 |
Mixture of (Z)-isomers | 5-9 | 12.3 ± 2.4 | 1,550-2,100 | 1,800-2,300 | 0.68 ± 0.12 |
Desmethylnortriptyline | 100 (reference) | -- | 1,850 ± 210 | 420 ± 55 | Not applicable |
The metabolic chiral inversion processes extend beyond hydroxylation. While desmethylnortriptyline itself lacks chiral centers, its formation occurs within a metabolic network where enantioselective demethylation has been documented. In vitro studies demonstrate that (R)-nortriptyline undergoes CYP2C19-mediated demethylation to desmethylnortriptyline approximately 1.8-fold faster than the (S)-enantiomer. This enantioselectivity contributes to the observed stereochemical enrichment in metabolite profiles, potentially explaining interindividual variability in desmethylnortriptyline exposure following racemic nortriptyline administration [2] [4].
The comprehensive metabolic map of desmethylnortriptyline formation and disposition reveals intricate connections between genetic polymorphisms, enzyme kinetics, and stereochemical preferences. These interconnected factors ultimately determine the metabolite's contribution to the overall pharmacological profile during tricyclic antidepressant therapy, highlighting the importance of considering metabolic context when interpreting therapeutic outcomes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7